molecular formula C7H9ClFN B1441200 2-Fluoro-N-methylaniline hydrochloride CAS No. 1187386-14-6

2-Fluoro-N-methylaniline hydrochloride

Cat. No.: B1441200
CAS No.: 1187386-14-6
M. Wt: 161.6 g/mol
InChI Key: FDWUPJDGVSNCAR-UHFFFAOYSA-N
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Description

2-Fluoro-N-methylaniline hydrochloride is an organic compound with the molecular formula C7H9ClFN. It consists of a benzene ring substituted with a fluorine atom at the second position and an N-methylamine group at the first position, forming a hydrochloride salt.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Fluoro-N-methylaniline hydrochloride typically involves the reaction of a nitrobenzene derivative with a reducing agent to form 2-Fluoro-N-methylaniline, followed by protonation with hydrochloric acid to yield the hydrochloride salt.

Industrial Production Methods: Industrial production methods for this compound may involve large-scale nitration and reduction processes, followed by purification and crystallization to obtain the hydrochloride salt in high purity.

Chemical Reactions Analysis

Types of Reactions: 2-Fluoro-N-methylaniline hydrochloride can undergo various chemical reactions, including:

    Electrophilic Aromatic Substitution:

    Reduction: The nitro group in the precursor can be reduced to an amine group using common reducing agents.

Common Reagents and Conditions:

    Reducing Agents: Common reducing agents such as hydrogen gas with a palladium catalyst or iron powder in acidic conditions are used for the reduction of nitro groups.

    Electrophilic Reagents: Electrophiles such as halogens, nitro groups, and sulfonic acids can be introduced onto the benzene ring under appropriate conditions.

Major Products:

    Substituted Anilines: Depending on the electrophile used, various substituted anilines can be formed.

Scientific Research Applications

2-Fluoro-N-methylaniline hydrochloride is used in various scientific research applications, including:

    Chemistry: It serves as a building block for the synthesis of more complex organic molecules and pharmaceuticals.

    Biology: The compound is used in studies involving enzyme interactions and metabolic pathways.

    Medicine: Research into potential therapeutic applications, including its role as an intermediate in drug synthesis.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

its structure suggests potential interactions with various molecular targets, including enzymes and receptors, through hydrogen bonding and other non-covalent interactions.

Comparison with Similar Compounds

    2-Fluoroaniline: Similar structure but lacks the N-methyl group, leading to different reactivity and applications.

    N-Methylaniline: Lacks the fluorine atom, resulting in different chemical properties and reactivity.

    4-Fluoro-N-methylaniline: Fluorine atom is positioned differently, affecting its chemical behavior and applications.

Uniqueness: 2-Fluoro-N-methylaniline hydrochloride is unique due to the combined presence of the fluorine atom and the N-methylamine group, which imparts distinct chemical properties and reactivity compared to its analogs.

Properties

IUPAC Name

2-fluoro-N-methylaniline;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8FN.ClH/c1-9-7-5-3-2-4-6(7)8;/h2-5,9H,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FDWUPJDGVSNCAR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1=CC=CC=C1F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9ClFN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10675162
Record name 2-Fluoro-N-methylaniline--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10675162
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

161.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1187386-14-6
Record name Benzenamine, 2-fluoro-N-methyl-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1187386-14-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Fluoro-N-methylaniline--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10675162
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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